molecular formula C14H10N2O3 B14162688 5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione CAS No. 404361-65-5

5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14162688
CAS No.: 404361-65-5
M. Wt: 254.24 g/mol
InChI Key: WOVULQZBLMVUAG-UHFFFAOYSA-N
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Description

5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione: is a heterocyclic compound that features an isoindole core substituted with an aminophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-aminophenol with phthalic anhydride. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminophenol attacks the carbonyl carbon of phthalic anhydride, leading to the formation of the isoindole ring.

Reaction Conditions:

    Solvent: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.

    Catalysts: Catalysts such as Lewis acids (e.g., zinc chloride) can be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and reproducible results.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the compound can yield various reduced forms, such as the corresponding amine or hydroxylamine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogens (e.g., bromine) and sulfonating agents (e.g., sulfuric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted isoindole compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenol: A precursor in the synthesis of 5-(3-aminophenoxy)-1H-isoindole-1,3(2H)-dione, used in dye and pharmaceutical industries.

    Phthalic Anhydride: Another precursor, widely used in the production of plasticizers, dyes, and resins.

    Isoindole Derivatives: Compounds with similar core structures, used in various chemical and pharmaceutical applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

404361-65-5

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

5-(3-aminophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C14H10N2O3/c15-8-2-1-3-9(6-8)19-10-4-5-11-12(7-10)14(18)16-13(11)17/h1-7H,15H2,(H,16,17,18)

InChI Key

WOVULQZBLMVUAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)NC3=O)N

solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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